molecular formula C17H18N2O3S B2896401 (E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 525580-64-7

(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2896401
CAS No.: 525580-64-7
M. Wt: 330.4
InChI Key: DPVSCPGWVMDGPB-RMKNXTFCSA-N
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Description

(E)-2-(3-(4-Methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a unique acrylamido-carboxamide scaffold. Structurally, it features:

  • A 4,5-dimethylthiophene core substituted at the 2-position with an (E)-configured acrylamido group.
  • A 4-methoxyphenyl moiety attached to the acrylamido chain.
  • A carboxamide group at the 3-position of the thiophene ring.

Properties

IUPAC Name

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-10-11(2)23-17(15(10)16(18)21)19-14(20)9-6-12-4-7-13(22-3)8-5-12/h4-9H,1-3H3,(H2,18,21)(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVSCPGWVMDGPB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C=CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)/C=C/C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxamide is a member of the thiophene carboxamide class, which has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of thiophene carboxamide derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from appropriate thiophene derivatives and substituted phenyl compounds. The general method includes:

  • Formation of the acrylamide linkage : This is achieved by reacting a thiophene derivative with an acrylamide precursor.
  • Substitution reactions : Introduction of the methoxy group on the phenyl ring is performed using standard electrophilic aromatic substitution techniques.
  • Purification and characterization : The final product is purified using recrystallization techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. A comparative study indicated that several synthesized thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound acts as a biomimetic to Combretastatin A-4 (CA-4), a well-known anticancer agent. It disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, particularly Hep3B liver cancer cells.
  • IC50 Values : In vitro assays revealed that the compound displayed an IC50 value of approximately 12.58 µM against Hep3B cells, indicating moderate potency compared to CA-4 .

Table 1: Biological Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHep3B12.58Tubulin inhibition
CA-4Hep3B5.46Tubulin inhibition

Case Studies

  • Study on Hepatocellular Carcinoma (HCC) :
    • A study evaluated the effects of various thiophene carboxamides on Hep3B cells. It was found that compounds with similar structural motifs to CA-4 showed enhanced activity in disrupting spheroid formation, a hallmark of tumorigenesis .
  • In Vivo Studies :
    • Preliminary in vivo studies demonstrated that these compounds could effectively reduce tumor growth in animal models, suggesting their potential for further development as anticancer therapeutics.

Comparison with Similar Compounds

Cyanoacetamido Derivatives

Compound 92a (2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide) shares the dimethylthiophene-carboxamide backbone but replaces the acrylamido group with a cyanoacetamido moiety. Key differences include:

  • Functional group polarity : The nitrile (C≡N) group in 92a increases electrophilicity compared to the acrylamido group in the target compound.
  • Antioxidant activity : Compound 92a demonstrated 56.9% nitric oxide scavenging at 100 μM, attributed to the polar carboxamide and nitrile groups enhancing radical stabilization .
Compound Functional Group (Position 2) Key Substituents Antioxidant Activity (NO Scavenging %)
Target compound (E)-3-(4-methoxyphenyl)acrylamido 4,5-dimethylthiophene, carboxamide Not reported
Compound 92a 2-cyanoacetamido 4,5-dimethylthiophene, carboxamide 56.9% at 100 μM

Carboxylate Esters vs. Carboxamides

Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) differs from the target compound in two key aspects:

  • Ester vs. carboxamide : The 3-carboxylate ester in 3d reduces polarity compared to the carboxamide group.
  • Biological impact : Carboxamides generally exhibit improved solubility and membrane permeability, which may enhance bioavailability .

Substituent Effects on Bioactivity

Methoxy vs. Hydroxy Substituents

  • Anti-inflammatory activity: Compound 2 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) from Lycium barbarum exhibited an IC50 of 17.00 μM in NO inhibition, surpassing quercetin (IC50 = 17.21 μM) . This highlights the synergistic effect of methoxy and hydroxyl groups on anti-inflammatory potency.
  • Antioxidant activity: Ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3e) showed moderate DPPH scavenging (52.1%), suggesting that methoxy groups may slightly reduce radical quenching compared to pure hydroxyl substituents .

Ring Saturation and Rigidity

Tetrahydrobenzo[b]thiophene derivatives (e.g., 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates) feature a saturated thiophene ring. This modification:

  • Decreases antioxidant activity: Compound 92b (tetrahydrobenzo[b]thiophene analog of 92a) showed 55.5% NO scavenging vs. 56.9% for 92a, indicating that aromaticity enhances radical stabilization .

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